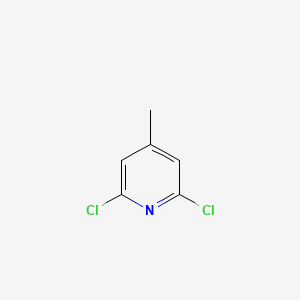

2,6-Dichloro-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHRJKYVJZJPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447576 | |

| Record name | 2,6-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39621-00-6 | |

| Record name | 2,6-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloro-4-methylpyridine CAS number

An In-depth Technical Guide to 2,6-Dichloro-4-methylpyridine

CAS Number: 39621-00-6

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Identified by the CAS Number 39621-00-6 , this compound is a versatile intermediate primarily utilized in the development of pharmaceuticals and agrochemicals.[1][2] This document, designed for researchers, scientists, and drug development professionals, delves into its chemical properties, synthesis, reactivity, applications, and safety protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative sources.

Compound Identification and Physicochemical Properties

This compound, also known as 2,6-dichloro-4-picoline, is a solid, white to off-white powder at room temperature.[1][3] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, imparts a unique reactivity profile that is highly valuable in synthetic chemistry.

Table 1: Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 39621-00-6 | [1][3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,6-dichloro-4-picoline | [1][4] |

| Molecular Formula | C₆H₅Cl₂N | [1][4][5] |

| Molecular Weight | 162.02 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1][6] |

| Boiling Point | 200 °C | [1] |

| Flash Point | 90 °C | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Acetone, Ethanol) | [1] |

| InChI Key | GTHRJKYVJZJPCF-UHFFFAOYSA-N | [3][5] |

| SMILES | Cc1cc(Cl)nc(Cl)c1 | [5] |

Synthesis and Purification

The synthesis of substituted pyridines like this compound often involves the modification of a pre-existing pyridine or precursor ring. While multiple specific pathways exist, a common conceptual approach involves the chlorination of a corresponding hydroxypyridine or the functionalization of a more substituted pyridine. For instance, the synthesis of a related compound, 2,6-dichloro-4-methoxypyridine, is achieved by the selective reaction of 2,4,6-trichloropyridine with a nucleophile (sodium methoxide), demonstrating how the chlorine atoms on the pyridine ring can be selectively replaced.[7]

A plausible synthetic route starting from a readily available precursor like 4-methyl-2,6-pyridinediol (4-methyl-2,6-dihydroxypyridine) would involve a robust chlorination step.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 4-methyl-2,6-pyridinediol

This protocol is a representative example based on standard chlorination procedures for hydroxypyridines.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2,6-pyridinediol (1.0 eq).

-

Reagent Addition: Carefully add a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) (3-5 eq), under an inert atmosphere (e.g., nitrogen or argon). This step is highly exothermic and must be performed with caution, often in an ice bath. The use of a strong chlorinating agent is necessary to convert the more stable pyridone tautomer into the desired dichloropyridine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed slowly in a well-ventilated fume hood.

-

Neutralization and Extraction: The acidic aqueous mixture is neutralized with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until pH > 7. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[8]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[8]

Chemical Reactivity and Applications

The chemical utility of this compound stems from the reactivity of the two chlorine atoms at the C2 and C6 positions. These positions are activated towards nucleophilic substitution due to the electron-withdrawing inductive effect of the ring nitrogen. This makes the compound an excellent scaffold for building more complex molecules.

Caption: Nucleophilic aromatic substitution at the C2 and C6 positions.

This predictable reactivity allows for the sequential and selective introduction of different functional groups, making it a valuable intermediate in several industries.

-

Pharmaceutical Synthesis: It is a key building block for creating active pharmaceutical ingredients (APIs).[2][6] A notable application is in the synthesis of antiviral medicines like Nevirapine, which is used in HIV treatment.[1] The pyridine core serves as a robust scaffold for developing novel therapeutic agents.[6][9]

-

Agrochemical Development: The compound is an essential intermediate in the manufacturing of herbicides and pesticides.[1][2] Its structure can be modified to produce molecules that selectively target weeds or pests without harming crops, contributing to effective crop protection solutions.[1][2]

-

Material Science and Dyes: It is used in the creation of specialty chemicals, including dyes and polymers.[1][6] The reactivity of the chloro groups allows for its incorporation into larger polymer chains, potentially enhancing material properties like durability and chemical resistance.[2]

-

Laboratory Reagent: In a research context, it serves as a versatile starting material for synthesizing new chemical entities and libraries of compounds for drug discovery screening.[1][2]

Spectral Data and Characterization

Verifying the identity and purity of this compound is crucial. While obtaining a certificate of analysis is standard practice, understanding its expected spectral data is essential for laboratory validation.[3]

Table 2: Expected NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Notes |

| ¹H NMR | ~2.4 ppm | Singlet (s) | Corresponds to the three protons of the methyl (-CH₃) group. |

| ~7.0-7.2 ppm | Singlet (s) | Corresponds to the two equivalent protons on the pyridine ring (C3-H and C5-H). The singlet appearance is due to the symmetrical nature of the molecule. | |

| ¹³C NMR | ~20-25 ppm | - | Signal for the methyl (-CH₃) carbon. |

| ~120-125 ppm | - | Signals for the C3 and C5 carbons. | |

| ~148-152 ppm | - | Signal for the C4 carbon (attached to the methyl group). | |

| ~155-160 ppm | - | Signals for the C2 and C6 carbons (attached to the chlorine atoms). |

Note: Predicted chemical shifts are based on standard values for substituted pyridines and may vary slightly depending on the deuterated solvent used.[10][11]

Safety, Handling, and Storage

This compound is considered hazardous and requires careful handling.[3][12]

-

Hazard Identification:

-

Safe Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][12]

-

Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][12]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not eat, drink, or smoke in the work area.[12]

-

-

Storage:

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[12][14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[12][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12][14]

-

Conclusion

This compound (CAS: 39621-00-6) is a high-value chemical intermediate whose utility is rooted in its defined structure and predictable reactivity. The activated chlorine atoms at the 2 and 6 positions provide a gateway for diverse chemical transformations, enabling the efficient synthesis of complex molecules. Its established role in the production of life-saving pharmaceuticals and essential agrochemicals underscores its importance to both academic research and industrial manufacturing. Proper understanding of its properties, synthesis, and handling protocols is paramount for its safe and effective utilization in the laboratory and beyond.

References

-

This compound | CAS 39621-00-6 - Matrix Fine Chemicals , Source: Matrix Fine Chemicals, [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP , Source: KGROUP, [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data , Source: Organic Chemistry Data, [Link]

Sources

- 1. This compound | 39621-00-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 39621-00-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 39621-00-6 [matrix-fine-chemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound,39621-00-6-Amadis Chemical [amadischem.com]

2,6-Dichloro-4-methylpyridine molecular weight

An In-depth Technical Guide to 2,6-Dichloro-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the fields of pharmaceutical, agrochemical, and material science. With a molecular weight of 162.02 g/mol , this compound's unique chlorinated and methylated pyridine structure offers enhanced reactivity, making it a versatile building block for complex molecular synthesis. This document delves into its physicochemical properties, synthetic utility, key applications, and critical safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their work. Detailed experimental workflows and diagrams are provided to bridge theoretical knowledge with practical application, ensuring a thorough understanding for advanced chemical synthesis.

Introduction: The Strategic Importance of a Dichlorinated Picoline

This compound, also known as 2,6-dichloro-4-picoline, is a substituted pyridine derivative that has emerged as a compound of significant interest in synthetic chemistry.[1][2][3] The pyridine ring is a fundamental scaffold in a multitude of biologically active molecules, and the strategic placement of substituents allows for the fine-tuning of a compound's steric and electronic properties.[4]

The structure of this compound is characterized by two chlorine atoms at the ortho-positions relative to the nitrogen and a methyl group at the para-position. This specific arrangement confers distinct reactivity:

-

Two Reactive Sites: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), providing a direct pathway to introduce a wide range of functional groups.

-

Enhanced Reactivity: The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the ring for nucleophilic attack.

-

Modulated Basicity: The substituents alter the basicity of the pyridine nitrogen, which can be a critical factor in catalytic processes or drug-receptor interactions.

Because of these features, this compound serves as a crucial intermediate in the synthesis of high-value chemicals, including active pharmaceutical ingredients (APIs), potent agrochemicals like herbicides and fungicides, and specialized dyes.[1][3] This guide offers an in-depth exploration of its properties and practical applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 162.02 g/mol | [1][2][5] |

| Molecular Formula | C₆H₅Cl₂N | [1][2][6] |

| CAS Number | 39621-00-6 | [1][2][3][6] |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 2,6-Dichloro-4-picoline | [2][3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Boiling Point | 200 °C | [3] |

| Flash Point | 90 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Acetone, Ethanol) | [3] |

| Purity | Typically ≥95% (HPLC) | [1] |

Spectroscopic data, such as NMR, are available from various suppliers and databases to confirm the structure and purity of the material.[8][9]

Synthesis and Chemical Reactivity

While various methods exist for the chlorination of pyridine rings, end-users typically purchase this compound from commercial suppliers.[10] The true value for researchers lies in understanding its reactivity as a precursor. The two chlorine atoms are the primary sites for functionalization.

The chlorine atoms at the C2 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles to build more complex molecular architectures. The choice of nucleophile, solvent, and temperature can be tuned to achieve either mono- or di-substitution, providing a high degree of synthetic control. For instance, its derivatives are crucial in creating novel therapeutic agents by allowing for diverse chemical modifications on the pyridine core.[11]

Caption: Reactivity pathways of this compound.

Key Applications in Research and Development

The versatility of this compound makes it a valuable building block across multiple industries.

-

Pharmaceutical Synthesis : This compound is a key intermediate for various pharmaceuticals.[1] Its structure is a precursor for antiviral drugs, such as the non-nucleoside reverse transcriptase inhibitor Nevirapine, which is used in the treatment of HIV.[3] The dichloropyridine scaffold is also explored for developing kinase inhibitors for oncology, as multi-substituted pyridines are a privileged structure for targeting these enzymes.[4][12]

-

Agrochemicals : In the agricultural sector, it serves as a foundational element in the synthesis of modern herbicides and fungicides.[1] Its derivatives are designed to be highly effective against specific weeds or fungal strains while minimizing harm to crops, contributing to improved crop yields and protection.[1][3]

-

Material Science and Dyes : The compound is also utilized in the production of specialty chemicals, including dyes and polymers.[3][11] It can be incorporated into larger molecules to create stable, colored compounds for textiles or used to build specialty polymers and resins with enhanced durability and chemical resistance.[1][3]

Experimental Protocol: Nucleophilic Aromatic Substitution

This section provides a representative, detailed protocol for a mono-amination reaction, a common transformation for this substrate.

Objective: To synthesize 2-chloro-6-amino(substituted)-4-methylpyridine via a selective nucleophilic aromatic substitution.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.0-1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Reaction vessel with magnetic stirrer and condenser

-

Inert gas supply (Nitrogen or Argon)

-

TLC plates, ethyl acetate, hexane, brine, anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the chosen amine (1.1 eq), and the inorganic base (2.0 eq).

-

Solvent Addition: Add the anhydrous polar aprotic solvent to the vessel. The solvent choice is critical; higher boiling point solvents like DMSO or NMP allow for higher reaction temperatures, which can be necessary for less reactive amines.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C. The causality here is that elevated temperatures are required to overcome the activation energy for the SNAr reaction. The inert base is essential to neutralize the HCl generated in situ, driving the reaction to completion.

-

Monitoring Progress: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress. This self-validating step prevents premature workup or unnecessary heating.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x) to remove the solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to isolate the pure mono-substituted product.

Caption: General workflow for a mono-substitution SNAr reaction.

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate precautions.

-

Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[13] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All handling of the solid powder should be done in a well-ventilated fume hood to avoid inhalation.[14]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][14]

-

Skin: Wash off immediately with plenty of soap and water.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]

-

Ingestion: Rinse mouth and call a physician or poison control center.[13][15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][13] Some suppliers recommend freezer storage to ensure long-term stability.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry. Its defined molecular weight and structure, coupled with its predictable reactivity, provide a reliable platform for constructing complex molecules with significant commercial and therapeutic potential. By understanding its properties, applications, and handling requirements, researchers can safely and effectively utilize this versatile intermediate to advance projects in drug discovery, agrochemical development, and material science.

References

-

This compound | CAS 39621-00-6. Matrix Fine Chemicals. [Link]

-

This compound | C6H5Cl2N | CID 10898997. PubChem. [Link]

-

2,6-Dichloro-4-methyl-pyridine. SpectraBase. [Link]

- Synthesis method of 2,6-dichloropyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 39621-00-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 39621-00-6 | this compound - AiFChem [aifchem.com]

- 6. This compound | CAS 39621-00-6 [matrix-fine-chemicals.com]

- 7. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 39621-00-6|this compound|BLD Pharm [bldpharm.com]

- 10. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

The Synthesis of 2,6-Dichloro-4-methylpyridine: A Comprehensive Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of 2,6-Dichloro-4-methylpyridine

This compound, also known as 2,6-dichloro-4-picoline, is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with two reactive chlorine atoms and a methyl group, renders it an exceptionally versatile intermediate. This compound serves as a cornerstone in the development of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the chloro-substituents allows for selective functionalization, enabling the construction of complex molecular frameworks, while the methyl group offers a site for further chemical elaboration. This guide provides an in-depth exploration of a robust and widely employed synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic step, providing not only detailed experimental protocols but also the scientific rationale that governs the selection of reagents and reaction conditions.

Strategic Overview of the Synthesis Pathway

The most judicious and scalable approach to the synthesis of this compound commences with the readily available and inexpensive starting material, 4-methylpyridine (4-picoline). The synthetic strategy is a three-step sequence that leverages the unique reactivity of pyridine N-oxides to facilitate the desired dichlorination at the 2- and 6-positions of the pyridine ring. The overall transformation can be summarized as follows:

-

N-Oxidation: The initial step involves the oxidation of the nitrogen atom of 4-methylpyridine to form 4-methylpyridine-N-oxide. This transformation is crucial as it electronically activates the pyridine ring, making it more susceptible to subsequent electrophilic substitution at the 2- and 6-positions.

-

Dichlorination: The activated 4-methylpyridine-N-oxide is then subjected to chlorination to introduce chlorine atoms at the desired 2- and 6-positions, yielding this compound-N-oxide.

-

Deoxygenation: The final step is the removal of the N-oxide functionality to afford the target molecule, this compound.

This pathway is favored due to its efficiency, regioselectivity, and the commercial availability of the starting materials.

Caption: Overall synthetic pathway for this compound.

Part 1: N-Oxidation of 4-Methylpyridine

The conversion of 4-methylpyridine to its corresponding N-oxide is a critical activating step. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring. The oxygen atom, being highly electronegative, draws electron density from the ring, making the α- (2- and 6-) and γ- (4-) positions more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, the N-oxide can also donate electron density through resonance, which paradoxically enhances the reactivity of the ring towards certain electrophiles at the 2- and 4-positions. This dual nature of the N-oxide group is masterfully exploited in the subsequent chlorination step.

Experimental Protocol: N-Oxidation with Peracetic Acid

A well-established and scalable method for the N-oxidation of pyridines is the use of peroxy acids. While m-chloroperoxybenzoic acid (m-CPBA) is a common choice, an in-situ generated peracetic acid from hydrogen peroxide and acetic acid offers a cost-effective alternative for larger-scale preparations.

Materials:

-

4-Methylpyridine

-

Acetic acid

-

Hydrogen peroxide (30% w/w)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of 4-methylpyridine (1.0 eq.) in acetic acid is prepared.

-

The solution is heated to a gentle reflux.

-

Hydrogen peroxide (1.1-1.5 eq.) is added dropwise to the refluxing solution over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and the excess acetic acid is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x volumes).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield 4-methylpyridine-N-oxide as a solid.

Table 1: Representative Quantitative Data for N-Oxidation

| Parameter | Value | Reference |

| Starting Material | 4-Methylpyridine | [2] |

| Reagents | Acetic acid, Hydrogen peroxide | [2] |

| Solvent | Acetic acid | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 6-8 hours | [2] |

| Typical Yield | 85-95% | [2] |

Part 2: Dichlorination of 4-Methylpyridine-N-oxide

With the activated 4-methylpyridine-N-oxide in hand, the next critical transformation is the introduction of chlorine atoms at the 2- and 6-positions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds through a mechanism that highlights the enhanced reactivity of the N-oxide.

Mechanism of Chlorination with Phosphorus Oxychloride

The chlorination of pyridine N-oxides with POCl₃ is a classic example of an electrophile-assisted deoxygenative nucleophilic halogenation.[3] The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct which then undergoes nucleophilic attack by a chloride ion at the 2- or 6-position of the pyridine ring. The driving force for this reaction is the formation of the stable phosphate byproduct.

Caption: Simplified mechanism of chlorination with POCl₃.

Experimental Protocol: Dichlorination

Materials:

-

4-Methylpyridine-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium carbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-methylpyridine-N-oxide (1.0 eq.) is added.

-

Phosphorus oxychloride (2.0-3.0 eq.) is added dropwise to the flask at room temperature.

-

The reaction mixture is then heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The acidic solution is carefully neutralized with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound-N-oxide. This intermediate can often be used in the next step without further purification.

Table 2: Representative Quantitative Data for Dichlorination

| Parameter | Value | Reference |

| Starting Material | 4-Methylpyridine-N-oxide | [4] |

| Reagent | Phosphorus oxychloride (POCl₃) | [4] |

| Solvent | Neat (POCl₃ as solvent) | [4] |

| Temperature | Reflux (105-110 °C) | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 70-85% | [4] |

Part 3: Deoxygenation of this compound-N-oxide

The final step in this synthetic sequence is the removal of the N-oxide group to yield the desired this compound. Several reagents can accomplish this deoxygenation, including phosphorus trichloride (PCl₃), which is both effective and mechanistically insightful.

Mechanism of Deoxygenation with Phosphorus Trichloride

The deoxygenation of pyridine N-oxides with PCl₃ proceeds via a mechanism analogous to the chlorination step, but with a different outcome. The N-oxide oxygen atom acts as a nucleophile, attacking the phosphorus atom of PCl₃. The resulting intermediate then collapses, transferring the oxygen atom to the phosphorus to form phosphorus oxychloride (POCl₃) and regenerating the pyridine.[5][6]

Caption: Simplified mechanism of deoxygenation with PCl₃.

Experimental Protocol: Deoxygenation

Materials:

-

This compound-N-oxide

-

Phosphorus trichloride (PCl₃)

-

Toluene or Chloroform

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of this compound-N-oxide (1.0 eq.) in a dry, inert solvent such as toluene or chloroform is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

Phosphorus trichloride (1.1-1.3 eq.) is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by crystallization to afford pure this compound.[7]

Table 3: Representative Quantitative Data for Deoxygenation

| Parameter | Value | Reference |

| Starting Material | This compound-N-oxide | [8] |

| Reagent | Phosphorus trichloride (PCl₃) | [8] |

| Solvent | Toluene or Chloroform | [8] |

| Temperature | 0 °C to Room Temperature | [8] |

| Reaction Time | 2-4 hours | [8] |

| Typical Yield | >90% | [8] |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 4: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 86-89 °C | [9] |

| ¹H NMR (CDCl₃, δ) | ~7.2 (s, 2H), ~2.4 (s, 3H) | [10] |

| ¹³C NMR (CDCl₃, δ) | ~150, ~148, ~122, ~20 | [10] |

Conclusion

The synthesis of this compound via the N-oxidation of 4-methylpyridine, followed by dichlorination and deoxygenation, represents a robust and efficient strategy for accessing this valuable synthetic intermediate. This guide has provided a detailed, step-by-step methodology, grounded in a thorough understanding of the underlying reaction mechanisms. By appreciating the causality behind the experimental choices, from the activation of the pyridine ring via N-oxidation to the specific roles of the chlorinating and deoxygenating agents, researchers can confidently and safely execute this synthesis. The protocols and data presented herein serve as a comprehensive resource for chemists in both academic and industrial settings, facilitating the advancement of research and development in fields that rely on this versatile heterocyclic building block.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine.

-

ResearchGate. (n.d.). Deoxygenation of pyridine N‐oxides. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Deoxygenation of 2‐benzylpyridine. PCl3 (2 equiv) in toluene at 25 °C.... [Image]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloro-4-methyl-pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Data of 2,6-dichloro-4-phenylpyridine: A Technical Guide.

-

ResearchGate. (2025). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

- Google Patents. (n.d.). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

-

Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

-

ResearchGate. (2025). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-phenylpyridine.

-

NIH National Library of Medicine. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylpyridine, also known as 2,6-dichloro-4-picoline, is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a pyridine core substituted with two chlorine atoms and a methyl group, imparts specific physicochemical properties that are critical for its application as a versatile synthetic intermediate. This guide provides a comprehensive exploration of the core physical properties of this compound, offering insights into its behavior and characteristics that are essential for its effective utilization in research and development.

The strategic placement of chloro-substituents on the pyridine ring significantly influences the compound's reactivity and electronic properties, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel crop protection agents.[1] A thorough understanding of its physical properties, such as melting point, boiling point, solubility, and spectral characteristics, is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods.

Core Physicochemical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.02 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 81-83 °C (analog) | [3] |

| Boiling Point | 241.3 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., chloroform, dichloromethane, acetone, ethanol). |

Causality Behind the Properties:

The solid state of this compound at room temperature is a consequence of its planar aromatic structure and the presence of polar C-Cl bonds, which contribute to significant intermolecular dipole-dipole interactions and London dispersion forces, leading to a relatively ordered crystal lattice. The methyl group at the 4-position introduces a minor steric hindrance and contributes to the overall molecular weight.

The high boiling point is indicative of the strong intermolecular forces that must be overcome for the compound to transition into the gaseous phase. The molecule's polarity, arising from the electronegative nitrogen and chlorine atoms, plays a crucial role in this respect.

The solubility profile is characteristic of many chlorinated aromatic compounds. The molecule's overall nonpolar character, dominated by the pyridine ring and the methyl group, limits its solubility in polar solvents like water. However, it readily dissolves in nonpolar organic solvents that can effectively solvate the aromatic ring and the chloro-substituents.

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical research. The following section outlines standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is another fundamental physical constant that can be used for substance identification and as a criterion for purity.

Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Diagram: Boiling Point Determination Workflow

Caption: Logical flow for the qualitative determination of a compound's solubility.

Spectral Properties

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (around 2.4 ppm) and a singlet for the two equivalent aromatic protons on the pyridine ring (in the aromatic region, likely downfield due to the electron-withdrawing effects of the chlorine and nitrogen atoms).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the methyl carbon, the two equivalent aromatic carbons bearing the chlorine atoms, the aromatic carbon bearing the methyl group, and the two equivalent aromatic carbons adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would likely exhibit characteristic peaks for:

-

C-H stretching vibrations of the methyl group and the aromatic ring.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (162.02 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in a specific ratio.

Conclusion

The physical properties of this compound, including its solid state at room temperature, high boiling point, and characteristic solubility profile, are direct consequences of its molecular structure. A comprehensive understanding of these properties, coupled with robust experimental determination and spectral analysis, is essential for its successful application in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this important chemical intermediate.

References

Sources

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 2,6-Dichloro-4-methylpyridine and its Solubility in Scientific Advancement

This compound, a halogenated pyridine derivative, is a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its structural features make it a versatile intermediate in the development of novel compounds. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification processes such as crystallization, and formulating final products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to effectively utilize this compound in their work.

Theoretical Framework: Principles Governing Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar polarities are more likely to be soluble in one another. The presence of polar functional groups, such as the nitrogen atom in the pyridine ring, can influence a molecule's solubility in polar solvents. Conversely, the non-polar hydrocarbon portions of a molecule contribute to its solubility in non-polar solvents.

Several factors influence the solubility of a solid in a liquid solvent:

-

Polarity of Solute and Solvent: The polarity of this compound, arising from the electronegative chlorine and nitrogen atoms, dictates its interaction with different solvents.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

-

Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and dissolve.

-

Intermolecular Forces: The strength of the forces between solute molecules and between solvent molecules, as well as the forces between solute and solvent molecules, plays a crucial role. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, its qualitative solubility has been described. This information provides a foundational understanding of its behavior in different solvent classes.

| Solvent Class | Solubility Description |

| Water | Sparingly Soluble[1] |

| Organic Solvents | Soluble in a range of common organic solvents including chloroform, dichloromethane, acetone, and ethanol.[1] |

This profile suggests that while the compound has limited solubility in highly polar water, it is readily soluble in various organic solvents of differing polarities.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of publicly available quantitative data, researchers often need to determine the solubility of this compound experimentally. The following section provides a detailed protocol for the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC-UV, GC-FID). A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and the solvent does not interfere.

-

Construct a calibration curve from the analysis of the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the filtered sample.

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Conceptual Diagram of Dissolution:

Caption: The dynamic equilibrium of dissolution and crystallization in a saturated solution.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While quantitative solubility data for this compound is not readily found in the public domain, this guide provides the theoretical foundation and a robust experimental protocol for its determination. By understanding the principles of solubility and applying the methodologies outlined, researchers and drug development professionals can effectively characterize the solubility profile of this important chemical intermediate, thereby facilitating its use in synthesis, purification, and formulation.

References

Sources

A Technical Guide to the Spectral Characteristics of 2,6-Dichloro-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2,6-dichloro-4-methylpyridine (also known as 2,6-dichloro-4-picoline), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds—namely 2,6-dichloropyridine and 4-methylpyridine—to present a robust, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this important heterocyclic compound. All interpretations are grounded in authoritative spectroscopic theory to ensure the highest degree of scientific integrity.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its utility as a versatile building block necessitates a thorough understanding of its structural and electronic properties, which are primarily elucidated through spectroscopic techniques. This guide offers an in-depth examination of its predicted spectral features, providing a valuable resource for its identification and characterization in a laboratory setting. The predictive analysis herein is based on the well-documented spectral behaviors of 2,6-dichloropyridine and 4-methylpyridine, allowing for a confident assignment of the expected spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be simple and highly informative. Due to the molecule's C₂ᵥ symmetry, the two protons on the pyridine ring are chemically equivalent, as are the three protons of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-5 | ~7.15 | Singlet | 2H |

| -CH₃ | ~2.40 | Singlet | 3H |

Expertise & Experience: Causality Behind Predictions

The prediction for the aromatic protons (H-3, H-5) is based on the known spectrum of 2,6-dichloropyridine, where the protons at the 3 and 5 positions appear around 7.27 ppm and the proton at the 4-position appears at 7.67 ppm. The introduction of an electron-donating methyl group at the 4-position is expected to shield the adjacent protons, causing an upfield shift. Therefore, a singlet at approximately 7.15 ppm is predicted for the H-3 and H-5 protons.

For the methyl protons, the chemical shift is predicted based on 4-methylpyridine, where the methyl protons resonate at approximately 2.35 ppm. The presence of the two electron-withdrawing chlorine atoms at the 2 and 6 positions is expected to have a minor deshielding effect on the distant methyl group, resulting in a slightly downfield shift to around 2.40 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The symmetry of the molecule will result in four distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~151 |

| C-4 | ~149 |

| C-3, C-5 | ~122 |

| -CH₃ | ~21 |

Expertise & Experience: Causality Behind Predictions

The chemical shifts for the pyridine ring carbons are predicted by considering the substituent effects of the chlorine and methyl groups. In 2,6-dichloropyridine, the carbon atoms bearing the chlorine (C-2, C-6) resonate at approximately 151.3 ppm. This value is expected to be largely unchanged in this compound. The C-4 carbon in 4-methylpyridine appears at around 147 ppm; the deshielding effect of the two chlorine atoms is likely to shift this slightly downfield to around 149 ppm. The C-3 and C-5 carbons are predicted to be around 122 ppm, influenced by both the adjacent chlorine atoms and the methyl group at the 4-position. The methyl carbon is predicted to be at a similar chemical shift to that in 4-methylpyridine, which is approximately 21 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which can be used for spectral calibration.[2] Add a small amount of TMS as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add a sufficient number of scans (typically several hundred to a few thousand) to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds of the pyridine ring, as well as the C-Cl bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2980-2850 | -CH₃ stretch | Medium-Weak |

| 1600-1550 | Aromatic C=C and C=N ring stretch | Strong |

| 1470-1430 | Aromatic C=C and C=N ring stretch | Strong |

| 1380-1370 | -CH₃ bend | Medium |

| 1200-1100 | In-plane C-H bend | Medium-Strong |

| 850-750 | Out-of-plane C-H bend | Strong |

| 750-650 | C-Cl stretch | Strong |

Expertise & Experience: Causality Behind Predictions

The predictions are based on the known IR spectra of substituted pyridines and halogenated aromatic compounds. The aromatic C-H stretching vibrations are expected in their typical region above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of sharp bands in the 1600-1430 cm⁻¹ region. The presence of the methyl group will give rise to characteristic stretching and bending vibrations. The strong absorption bands in the lower wavenumber region (750-650 cm⁻¹) are anticipated for the C-Cl stretching vibrations, which is a key diagnostic feature for this molecule.[3]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[4][5]

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any residual water, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr.[4] The grinding should be vigorous to ensure a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[4] This will cause the KBr to become plastic and form a transparent or translucent pellet containing the dispersed sample.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR spectral acquisition via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion | Comments |

| 161/163/165 | [M]⁺ | Molecular ion. The isotopic pattern (9:6:1 ratio) is a definitive indicator of two chlorine atoms. |

| 126/128 | [M - Cl]⁺ | Loss of a chlorine atom. The isotopic pattern (3:1 ratio) indicates one remaining chlorine atom. |

| 91 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |

| 65 | [C₅H₅]⁺ | Further fragmentation of the pyridine ring. |

Expertise & Experience: Causality Behind Predictions

The molecular weight of this compound is 162.02 g/mol . The molecular ion peak ([M]⁺) will appear at m/z 161 for the molecule containing two ³⁵Cl isotopes. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), there will be corresponding peaks at m/z 163 ([M+2]⁺, for one ³⁵Cl and one ³⁷Cl) and m/z 165 ([M+4]⁺, for two ³⁷Cl). The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a classic signature for a molecule containing two chlorine atoms.[6]

The most likely initial fragmentation pathway is the loss of a chlorine radical to form the [M - Cl]⁺ ion at m/z 126/128, which will exhibit a 3:1 isotopic pattern due to the single remaining chlorine atom. Subsequent loss of the second chlorine atom would lead to the fragment at m/z 91. Further fragmentation of the pyridine ring can also be expected.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and all significant fragments.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns clearly.

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally analogous compounds and applying fundamental spectroscopic principles, this document offers a reliable framework for the identification and characterization of this important chemical intermediate. The inclusion of detailed, self-validating experimental protocols further enhances its utility for researchers and scientists in the field. The presented data and interpretations are designed to be a valuable resource for any laboratory working with this compound, facilitating its unambiguous structural confirmation and quality control.

References

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Bruker. (2023, November 2). how to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

Human Metabolome Database. (2021, September 23). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloropyridine N-oxide. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

UCI Chemistry. (n.d.). 2b. 300 MHz. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-pyridinium cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[Near IR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

- Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.

-

SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dichloropyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 2. NMR Solvents [sigmaaldrich.com]

- 3. 2,6-Dichloropyridine(2402-78-0) IR Spectrum [m.chemicalbook.com]

- 4. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Commercial Landscape of 2,6-Dichloro-4-methylpyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylpyridine, a halogenated pyridine derivative, stands as a critical building block in the fine chemical industry. Its unique structural features, particularly the two reactive chlorine atoms at the 2 and 6 positions, render it a versatile intermediate in the synthesis of a wide array of high-value downstream products. This guide provides an in-depth technical overview of the commercial availability, synthesis, and key applications of this compound, with a particular focus on its role in pharmaceutical and agrochemical development. The strategic importance of this compound lies in its ability to undergo selective nucleophilic substitution, enabling the construction of complex molecular architectures.

Physicochemical Properties and Identification

A solid understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 39621-00-6 | |

| Molecular Formula | C₆H₅Cl₂N | |

| Molecular Weight | 162.02 g/mol | |

| Appearance | White to off-white solid/powder | |

| Boiling Point | 200 °C | |

| Flash Point | 90 °C | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as chloroform, dichloromethane, acetone, and ethanol. |

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers, catering to both research and industrial-scale demands. The purity of the commercially available product is typically high, often exceeding 95-98%, which is crucial for minimizing side reactions in synthetic applications. When procuring this reagent, it is essential to obtain and review the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Gram to kilogram scale |

| Thermo Scientific Chemicals | 95% | Gram scale |

| Chemical Bull Pvt. Ltd. | High Purity | Bulk quantities |

| Matrix Fine Chemicals | Inquire for details | Small and large quantities |

| Santa Cruz Biotechnology | Inquire for details | Research quantities |

| ChemScene | ≥98% | Milligram to gram scale |

| Chem-Impex | ≥95% (HPLC) | Inquire for details |

Synthetic Methodologies: A Proposed Pathway

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not consolidated in a single source, a logical and efficient synthetic route can be constructed based on established pyridine chemistry. The most plausible approach involves the direct chlorination of 4-methylpyridine (4-picoline).

Proposed Synthetic Workflow: Chlorination of 4-Methylpyridine

This proposed synthesis involves a two-step process starting from the readily available 4-methylpyridine. The initial step involves the formation of the N-oxide, which activates the 2 and 6 positions of the pyridine ring towards electrophilic substitution. The subsequent chlorination then proceeds with high regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Methylpyridine N-oxide

-

To a stirred solution of 4-methylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the excess oxidizing agent and neutralize the reaction mixture.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridine N-oxide.

Step 2: Synthesis of this compound

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, place 4-methylpyridine N-oxide.

-

Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to the N-oxide at a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Development and Agrochemicals

The utility of this compound as a synthetic intermediate is most prominently demonstrated in the pharmaceutical and agrochemical sectors. The two chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functional groups.

Pharmaceutical Applications: A Key Intermediate in Nevirapine Synthesis

A significant application of this compound is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. In the synthesis of Nevirapine, this compound serves as a crucial building block for the construction of the dipyridodiazepine core of the drug molecule. The synthetic strategy often involves a nucleophilic substitution reaction where one of the chlorine atoms is displaced by an amine.

Caption: Role of this compound in Nevirapine synthesis.

Agrochemical Applications

In the agrochemical industry, this compound is a valuable precursor for the synthesis of herbicides and pesticides. The pyridine scaffold is a common motif in many biologically active agrochemicals, and the dichloro-substitution pattern allows for the introduction of toxophoric groups that are effective against specific weeds or pests. While specific, publicly detailed synthetic routes to commercial agrochemicals from this starting material are often proprietary, the general principle involves the displacement of the chloro groups to build more complex, herbicidally active molecules.

Safety and Handling